molecular formula C8H5BrN2OS B1597422 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 49681-96-1

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1597422
CAS RN: 49681-96-1
M. Wt: 257.11 g/mol
InChI Key: HZLUVUSKGFGJGS-UHFFFAOYSA-N
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Description

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as 6-BTQ, is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic organic compound with a thioxo group and a bromo group attached to the quinazolinone ring. 6-BTQ has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Synthesis Methods

The synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives can be achieved through several methodologies. One notable method involves a copper-catalyzed one-pot synthesis from ortho-bromobenzamides and isothiocyanates, offering an efficient route to these compounds under specified conditions, including the use of CuI as a precatalyst and Cs2CO3 as a base (Wang, Zhao, & Xi, 2011). Additionally, KAl(SO4)2·12H2O (Alum) has been used as a catalyst under microwave irradiation and solvent-free conditions for the synthesis of related 2,3-disubstituted-4(3H)-quinazolinones, demonstrating the versatility of synthetic approaches (Mohammadi & Hossini, 2011).

Biological and Medicinal Applications

Research has explored the biological activities of thioxoquinazolinone derivatives. A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid reported significant antimicrobial and anticonvulsant activities, indicating potential therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Another investigation into 6-substituted quinazolinone derivatives highlighted their anticancer properties, showcasing the compound's relevance in the development of novel anticancer agents (Malinowski et al., 2015).

Material Science and Sensor Applications

Beyond biological applications, the compound and its derivatives have found use in material science and as sensors. For instance, a rhodamine-2-thioxoquinazolin-4-one derivative exhibited high selectivity and sensitivity as a fluorescent sensor for Fe3+ ions, with potential for intracellular monitoring, highlighting the compound's utility in bioimaging and environmental monitoring (Wang et al., 2017).

properties

IUPAC Name

6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLUVUSKGFGJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357042
Record name 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

49681-96-1
Record name 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (0.5 M, 36.1 mmol) in methanol (72 mL) was added to a solution of 3a (10.8 g, 32.8 mmol) in 150 mL of dry THF and the mixture was heated at reflux for 90 min. The mixture was allowed to reach room temperature and quenched by addition of acetic acid (2.1 mL, 36.1 mmol). The mixture was concentrated under reduced pressure and 200 mL of ethyl alcohol and 100 mL of water was added and the mixture was heated at reflux for 30 min. The slurry was cooled to rt. and filtrated to give 4 white solid (8.43 g, 100%). mp: 350° C. (decomp.),
Quantity
36.1 mmol
Type
reactant
Reaction Step One
Name
3a
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
M Barone, V Pistarà, G Frasca, C Noto… - Medicinal Chemistry …, 2015 - Springer
6-Bromo-quinazolinone derivatives were prepared and evaluated for the ability to inhibit cyclooxygenase-2 (COX-2). An extensive structure–activity relationship work was carried out, …
Number of citations: 1 link.springer.com
Y Jian, HE Forbes, F Hulpia… - Journal of medicinal …, 2020 - ACS Publications
Swapping the substituents in positions 2 and 4 of the previously synthesized but yet undisclosed 5-cyano-4-(methylthio)-2-arylpyrimidin-6-ones 4, ring closure, and further optimization …
Number of citations: 8 pubs.acs.org
J Nilsson, R Gidlöf, EØ Nielsen, T Liljefors… - Bioorganic & medicinal …, 2011 - Elsevier
Based on a pharmacophore model of the benzodiazepine-binding site of GABA A receptors, a series of 2-aryl-2,6-dihydro[1,2,4]triazolo[4,3-c]quinazoline-3,5-diones (structure type I) …
Number of citations: 24 www.sciencedirect.com

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